2,4-Difluoro-6-methoxybenzonitrile
Overview
Description
2,4-Difluoro-6-methoxybenzonitrile (DFMB) is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a yellow to brown solid that has gained significant attention from researchers due to its wide range of potential applications in industries such as pharmaceuticals, materials science, and agrochemicals.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . The storage temperature is between 2-8°C .Scientific Research Applications
Synthesis and Polymer Applications
Synthesis of Substituted Quinazolinones 2,4-Difluoro-6-methoxybenzonitrile serves as a starting material for synthesizing substituted 2-amino-4-quinazolinones, which are valuable in the pharmaceutical industry. This process involves the substitution of one of the fluorine atoms with various heterocycles, followed by hydrolysis of the nitrile to yield a series of o-fluorobenzoic acid derivatives. These derivatives are then condensed with N,N-disubstituted guanidines and subjected to base-promoted ring closure to afford the quinazolinone derivatives (Fray et al., 2006).
Polymer Synthesis this compound is instrumental in synthesizing multicyclic poly(benzonitrile ether)s. The compound, when polycondensed with silylated 1,1,1-tris(4-hydroxyphenyl)ethane, leads to the formation of tree-shaped and cyclic polyethers. This process highlights the ability of the compound to form soluble polyethers and multicyclic oligomers or polymers, indicating its utility in creating specialized polymeric materials (Kricheldorf et al., 2005).
Spectroscopic Applications
Second Harmonic Generations Studies The compound has been studied for its potential applications in Second Harmonic Generation (SHG), a non-linear optical process. These studies involve quantum mechanical calculations to predict geometrical parameters and investigate the molecule's NLO properties. The findings suggest that this compound has promising applications in optical and electronic devices due to its NLO properties (Kumar & Raman, 2017).
Structural Investigations using Microwave Spectroscopy Fourier transform microwave (FTMW) spectroscopy has been employed to investigate the ground state rotational spectra of fluorinated benzonitriles, including 2,4-difluorobenzonitrile. This method provides insights into the effects of mono-, di-, and pentafluoro substitution on the benzene ring's geometry and the electronic structure surrounding the nitrogen atom. Such detailed structural insights are crucial for understanding and predicting the compound's behavior in various applications (Kamaee et al., 2015).
Safety and Hazards
The safety information for 2,4-Difluoro-6-methoxybenzonitrile indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
2,4-difluoro-6-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCGJOLEGDCKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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